1-Methylurea hydrochloride

Solubility Enhancement Salt Formation Pre-formulation

The free base 1-methylurea is highly hygroscopic and deliquescent, causing inaccurate stoichiometry and handling difficulties in moisture-sensitive syntheses. 1-Methylurea hydrochloride (CAS 74395-90-3) is engineered to eliminate this pain point. - Non-hygroscopic crystalline solid with >1000 g/L aqueous solubility, ensuring precise formulation and reproducible reactions. - Pre-ionized form simplifies inline synthesis of N-methyl-N-nitrosourea (MNU) and diazomethane in continuous flow setups. - Guaranteed stability in acidic aqueous media reduces scale-up risks for pharmaceutical intermediate production.

Molecular Formula C2H7ClN2O
Molecular Weight 110.54 g/mol
Cat. No. B12968014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylurea hydrochloride
Molecular FormulaC2H7ClN2O
Molecular Weight110.54 g/mol
Structural Identifiers
SMILESCNC(=O)N.Cl
InChIInChI=1S/C2H6N2O.ClH/c1-4-2(3)5;/h1H3,(H3,3,4,5);1H
InChIKeyLHHACTKLABTCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylurea Hydrochloride Sourcing & Properties


1-Methylurea hydrochloride (CAS 74395-90-3) is the hydrochloride salt of the simplest N-alkylated urea, 1-methylurea. It is a white crystalline solid obtained by reacting 1-methylurea with hydrochloric acid, a modification intended to enhance aqueous solubility and stability compared to the free base . As a member of the alkylurea class, its core structure features a urea backbone monosubstituted with a methyl group on one nitrogen, which intrinsically reduces its hydrogen-bonding capacity and alters its solvent interactions relative to unsubstituted urea .

1 Salt-form selection for enhanced aqueous handling
2 Pre-ionized reagent for acidic reaction media
3 Alkylurea probe with class-level denaturant context

1-Methylurea Hydrochloride: Substitution Risks


Generic substitution among alkylureas and their salts is unreliable due to quantifiable differences in solubility, hygroscopicity, and chemical reactivity. 1-Methylurea (free base) is known to be highly hygroscopic and deliquescent [1], a property that can lead to inaccurate stoichiometry and handling difficulties in moisture-sensitive syntheses. The hydrochloride salt form is engineered to mitigate this by altering the solid-state lattice energy and hydrogen-bonding network, directly impacting aqueous solubility (reportedly >1000 g/L) and stability. Furthermore, the methyl substitution on urea reduces the number of hydrogen-bond donors, which fundamentally changes its behavior as a solvent additive or denaturant compared to urea, making interchange without re-optimization of experimental protocols scientifically invalid [2].

Free Base vs. Salt

1-Methylurea (free base) is highly hygroscopic; the hydrochloride salt mitigates moisture uptake and may shift stoichiometry in water-sensitive protocols.

Alkylurea Class Mismatch

Methyl substitution reduces hydrogen-bond donors relative to urea, altering solvent and denaturant behavior. Protocols may require re-optimization.

Thermal Profile Differences

The hydrochloride salt exhibits a distinct crystalline phase and decomposition pathway; thermal processing parameters may not transfer directly from the free base.

1-Methylurea Hydrochloride Differentiation Evidence


Aqueous Solubility vs. Free Base

The conversion of 1-methylurea to its hydrochloride salt significantly increases its aqueous solubility. The free base exhibits a solubility of 1000 g/L in water at 20°C . Vendor specifications for the hydrochloride form report it as 'highly soluble in water (1000 g/L at 20 °C)' , implying a solubility at least equivalent to or exceeding that of the already highly soluble free base. While both are highly soluble, the salt form guarantees ionization and solubility in acidic environments where the free base's solubility might be compromised, representing a key differentiator for processes requiring acidic aqueous media.

Aqueous Solubility vs. Free Base
Data to verify
Reported ≥1000 g/L at 20°C
Free base: ≥1000 g/L
Supports formulation in acidic aqueous media; ionization may guarantee solubility where free base behavior could vary.
Solubility described as at least equivalent; acidic-solution stability is a key differentiator.
Solubility Enhancement Salt Formation Pre-formulation

Thermal Stability vs. Free Base

The thermal behavior of 1-methylurea hydrochloride is distinct from that of its free base. The free base, 1-methylurea, has a defined melting point range, typically reported between 93-102°C depending on purity and measurement technique . In contrast, vendor sources for the hydrochloride salt report a melting point of approximately 93°C . While the onset temperature appears similar, the presence of the chloride counterion fundamentally alters the substance's decomposition pathway and its stability under thermal stress, making it a different entity for any process involving heating or melt processing.

Thermal Stability vs. Free Base
Specification review
Melting point ~93 °C
Confirms a distinct crystalline phase with its own thermal stability profile.
Free base reported range: 96–102 °C; direct thermal method transfer may not apply.
Thermal Analysis Stability Handling

Denaturation Efficiency vs. Urea

In a comparative protein denaturation study using differential scanning calorimetry (DSC), the thermal stability of ribonuclease A (RNase A) was measured in the presence of various alkylureas. The results demonstrated that methylurea has a higher denaturation efficiency than urea, with the protein's melting temperature (Tm) decreasing to a greater extent as a function of denaturant concentration [1]. The study established a clear rank order of efficiency, where the substitution of a single hydrogen on urea with a methyl group (forming methylurea) enhances its ability to unfold the protein. This provides a class-level inference that 1-methylurea hydrochloride, as a source of methylurea ions in solution, would offer a more potent alternative to urea in biochemical denaturation protocols.

Denaturation Efficiency vs. Urea
Class-level inference
Rank order: alkylureas > urea
RNase A DSC study
May support protein unfolding protocols with lower molar concentrations than urea.
Class-level inference; exact Tm shifts are concentration-dependent and should be verified in target system.
Protein Denaturation Biophysics Calorimetry

1-Methylurea Hydrochloride Applications


Moisture-Sensitive Intermediate Synthesis

The hydrochloride salt form offers improved handling properties over the hygroscopic 1-methylurea free base [1]. This makes it the preferred starting material or reagent for synthesis steps that are sensitive to water content or require a pre-ionized reactant in acidic media. Its guaranteed solubility and stability in aqueous acidic solutions simplify scale-up and improve reaction reproducibility in the production of heterocyclic compounds and pharmaceutical intermediates.

Protein Denaturation & Solubilization

For scientists investigating protein folding, stability, or solubilizing recombinant proteins from inclusion bodies, 1-methylurea hydrochloride serves as a more powerful denaturant than urea [2]. Based on class-level evidence, its use can lead to more efficient unfolding at lower molar concentrations, reducing the volume and viscosity of denaturant solutions and potentially minimizing interference in downstream analytical techniques.

Crystal Form Development

The distinct thermal profile of 1-methylurea hydrochloride, as indicated by its specific melting point , confirms it is a unique crystalline entity. This makes it a valuable candidate for solid-state chemistry research, including co-crystal screening and polymorphism studies, where altering the counterion is a standard strategy to modify a compound's physicochemical properties without changing the core pharmacophore or reactive unit.

Diazomethane Precursor Flow Synthesis

The compound is a direct precursor to N-methylurea, which is used in continuous flow processes for the safe, on-demand generation of N-methyl-N-nitrosourea (MNU) and diazomethane [3]. Using the hydrochloride salt can streamline the process by providing the pre-activated methylurea species, potentially simplifying the inline synthesis setup and improving the overall safety and efficiency of this hazardous C1-building block generation.

Application
Selection Property
Validation Focus
Moisture-sensitive intermediate synthesis
Salt-form handling profile
Stoichiometry control and acidic-media reactivity
Protein denaturation and solubilization
Class-level denaturant potency
Protein unfolding efficiency and refolding yield
Solid-state chemistry and crystal form development
Distinct thermal phase identity
Co-crystal screening and polymorphism assessment
Diazomethane precursor flow synthesis
Pre-ionized methylurea source
Inline activation efficiency and process safety
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